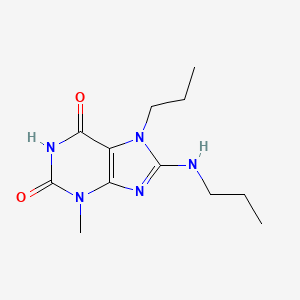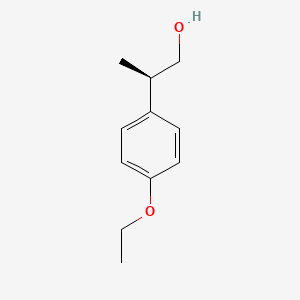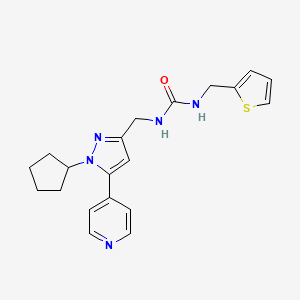
3-methyl-7-propyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-7-propyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione, also known as MPPD, is a purine derivative that has gained attention in scientific research due to its potential pharmacological properties. MPPD is a synthetic compound that is structurally similar to caffeine and theophylline, two commonly consumed stimulants. MPPD has been studied for its potential use in treating neurological disorders, such as Parkinson's disease, and its ability to enhance cognitive function.
Scientific Research Applications
Purine Derivatives Synthesis and Properties
- Purine Synthesis and Molecular Structure: Research on purine derivatives like theophylline shows their synthesis and properties. The molecules of such compounds typically have a planar purine system, with specific conformations of attached groups. These molecules are linked by a network of hydrogen bonds, indicating potential for chemical and pharmaceutical applications (Karczmarzyk et al., 1995).
Chemical Reactions and Modifications
- Methylation and Reduction of Purines: Studies on purines, including their methylation and reduction, are crucial for understanding their chemical behavior and potential applications. This knowledge is vital for synthesizing derivatives with specific properties (Armarego & Reece, 1976).
- Ionization and Methylation Reactions: Research on purine-6,8-diones, including those with a 3-methyl substituent, shows varied ionization behaviors and methylation reactions. This knowledge is useful for chemical synthesis and designing purine-based compounds (Rahat et al., 1974).
Pharmaceutical and Biological Implications
- Antidepressant Properties: Specific purine derivatives have been synthesized and shown to possess antidepressant properties, indicative of their potential therapeutic applications (Khaliullin et al., 2018).
- Antitumor Effects: The reactions of purine derivatives with certain chemicals have resulted in compounds with antitumor activities, highlighting the potential of purine derivatives in cancer treatment (Moharram & Osman, 1989).
- Cardiovascular Activity: Certain purine derivatives have been tested for their cardiovascular effects, including antiarrhythmic and hypotensive activities, demonstrating their potential in treating heart-related conditions (Chłoń-Rzepa et al., 2004).
Properties
IUPAC Name |
3-methyl-7-propyl-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-4-6-13-11-14-9-8(17(11)7-5-2)10(18)15-12(19)16(9)3/h4-7H2,1-3H3,(H,13,14)(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELRXNHKTFKWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CCC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2511807.png)
![4-cyclohex-3-en-1-yl-2-phenacylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2511809.png)



![3-[(2,5-Dichlorothiophen-3-yl)methylamino]-2,2-difluoropropanoic acid;hydrochloride](/img/structure/B2511816.png)
![N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2511819.png)
![2-[(3-Methoxybenzoyl)amino]benzoic acid](/img/structure/B2511821.png)
![N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide](/img/structure/B2511823.png)
![Ethyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2511825.png)

![2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2511828.png)
